molecular formula C10H18N2O2 B6270115 rac-(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide, trans CAS No. 2379905-34-5

rac-(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide, trans

Cat. No. B6270115
CAS RN: 2379905-34-5
M. Wt: 198.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide, trans (hereafter referred to as rac-POC) is a synthetic compound that has recently been utilized in scientific research for its unique properties. Rac-POC is a chiral compound, meaning it exists as two non-superimposable mirror images, and has a low molecular weight, making it an ideal candidate for research applications.

Scientific Research Applications

Rac-POC has been used in scientific research for a variety of applications. It has been used to study the effects of chirality on drug efficacy, to investigate the mechanism of action of drugs, and to study the effects of drugs on biological systems. Rac-POC has also been used to study the structure-activity relationships of drugs, and to develop new drugs.

Mechanism of Action

The mechanism of action of rac-POC is not yet fully understood. However, it is believed to interact with proteins in the cell membrane, altering their structure and function. This interaction is thought to be mediated by hydrogen bonding and hydrophobic interactions. Additionally, rac-POC is thought to interact with receptors in the cell membrane, leading to changes in the cell’s signaling pathways.
Biochemical and Physiological Effects
Rac-POC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This can lead to increased alertness and improved memory. Rac-POC has also been shown to have anti-inflammatory and analgesic effects. Additionally, it has been shown to reduce the risk of certain cancers, such as breast cancer.

Advantages and Limitations for Lab Experiments

Rac-POC has several advantages for laboratory experiments. It is a low molecular weight compound, making it easy to work with in the laboratory. Additionally, it is a chiral compound, which makes it useful for studying the effects of chirality on drug efficacy. However, rac-POC has some limitations. It is not very stable, and is prone to degradation. Additionally, it is not very soluble in water, making it difficult to work with in aqueous solutions.

Future Directions

Rac-POC has a variety of potential future directions. It could be used to study the effects of chirality on drug efficacy and to develop new drugs. Additionally, it could be used to investigate the mechanism of action of drugs and to study the effects of drugs on biological systems. Furthermore, rac-POC could be used to study the structure-activity relationships of drugs and to develop new drugs. Finally, rac-POC could be used in the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

Rac-POC can be synthesized using a three-step process. The first step involves the formation of a Schiff base from an aldehyde and an amine. This is followed by a reaction with an alkyl halide, which results in the formation of a quaternary ammonium salt. Finally, the quaternary ammonium salt is treated with a base to form rac-POC. This synthesis method is relatively simple and has been used to synthesize a variety of compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide, trans involves the preparation of the oxolane ring followed by the introduction of the piperidine group and the carboxamide group.", "Starting Materials": [ "2-bromo-1-phenylethanol", "piperidine", "ethyl chloroformate", "triethylamine", "2-amino-2-methyl-1-propanol", "sodium hydride", "ethyl acetate", "water", "sodium chloride", "sodium bicarbonate", "magnesium sulfate", "acetic anhydride", "pyridine", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "4-aminobutyric acid" ], "Reaction": [ "Preparation of 2-bromo-1-phenylethanol from benzene", "Preparation of 2-(piperidin-4-yl)oxolane-3-carboxylic acid from 2-bromo-1-phenylethanol and piperidine", "Preparation of 2-(piperidin-4-yl)oxolane-3-carboxylic acid ethyl ester from 2-(piperidin-4-yl)oxolane-3-carboxylic acid and ethyl chloroformate", "Preparation of 2-(piperidin-4-yl)oxolane-3-carboxamide from 2-(piperidin-4-yl)oxolane-3-carboxylic acid ethyl ester and 2-amino-2-methyl-1-propanol", "Preparation of rac-(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide, trans from 2-(piperidin-4-yl)oxolane-3-carboxamide and acetic anhydride in the presence of pyridine and N,N-dimethylformamide, followed by the addition of N,N'-dicyclohexylcarbodiimide and 4-aminobutyric acid" ] }

CAS RN

2379905-34-5

Molecular Formula

C10H18N2O2

Molecular Weight

198.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.